molecular formula C14H11Cl2N5OS2 B2630345 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide CAS No. 898447-10-4

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide

Cat. No.: B2630345
CAS No.: 898447-10-4
M. Wt: 400.3
InChI Key: MFQFXDYFNHPHGN-UHFFFAOYSA-N
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Description

The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide (hereafter referred to as Compound A) is a triazole-based derivative characterized by:

  • A 1,2,4-triazole core substituted with an amino group at position 4 and a thiophen-2-yl moiety at position 3.
  • A sulfanyl (-S-) linker at position 3, connected to an acetamide group.
  • An N-(2,4-dichlorophenyl) substitution on the acetamide moiety.

Synthesis: Compound A is typically synthesized via cyclization of thiocarbazide precursors followed by alkylation with α-chloroacetamide derivatives under basic conditions (e.g., K₂CO₃/acetone) .

Properties

IUPAC Name

2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N5OS2/c15-8-3-4-10(9(16)6-8)18-12(22)7-24-14-20-19-13(21(14)17)11-2-1-5-23-11/h1-6H,7,17H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQFXDYFNHPHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide is a novel organic molecule that features a unique combination of a triazole ring, sulfanyl group, and an acetamide moiety. This structure endows the compound with diverse biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C13H11Cl2N4SC_{13}H_{11}Cl_2N_4S, with a molecular weight of approximately 327.43 g/mol. The presence of the thiophen-2-yl substituent enhances its lipophilicity and potential interactions with biological membranes. The triazole ring facilitates various electrophilic substitutions due to its nitrogen atoms, while the sulfanyl group allows for nucleophilic reactions.

Antimicrobial Properties

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial activity. Specifically, derivatives like this compound have shown potential against various pathogens, including bacteria and fungi. Preliminary studies suggest that this compound can inhibit certain enzymes or disrupt cellular processes in pathogens, indicating its therapeutic potential as an antimicrobial agent .

Antifungal Activity

The 1,2,4-triazole scaffold is well-known for its antifungal properties. Studies have demonstrated that similar compounds can effectively combat fungal infections by inhibiting fungal cell wall synthesis or disrupting membrane integrity. The thiophen group in this compound may enhance its antifungal activity due to increased interaction with fungal membranes .

Anticancer Potential

Emerging research highlights the anticancer potential of triazole derivatives. Compounds like This compound may exhibit cytotoxic effects on cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions with cancer cell signaling pathways warrant further investigation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

Structural Feature Biological Activity
Triazole Ring Exhibits broad-spectrum antimicrobial properties
Sulfanyl Group Enhances nucleophilic reactivity
Thiophen Substituent Increases lipophilicity and membrane interaction
Dichlorophenyl Acetamide Moiety Potentially enhances selectivity towards targets

Case Studies

  • Antimicrobial Efficacy Study : A study assessed the antimicrobial efficacy of triazole derivatives against Staphylococcus aureus and Candida albicans. The results indicated that compounds similar to the target compound demonstrated minimum inhibitory concentrations (MICs) significantly lower than conventional antibiotics .
  • Cytotoxicity Evaluation : Research involving the evaluation of cytotoxic effects on various cancer cell lines showed that triazole derivatives could induce apoptosis at nanomolar concentrations. The specific mechanisms involved are currently under investigation .

Comparison with Similar Compounds

Substitution at the Triazole Ring: Thiophene vs. Furan

Compound B: 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-phenylacetamide

  • Key difference : Replacement of thiophene with furan (oxygen instead of sulfur).
  • Activity :
    • Lower anti-exudative efficacy (40–60% inhibition vs. 70–85% for Compound A) in formalin-induced edema models .
    • Reduced lipophilicity (logP = 1.2 vs. 1.8 for Compound A) due to furan’s polar nature, impacting bioavailability .

Variation in Aryl Substituents on Acetamide

Compound C: 2-{[4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

  • Key difference : 3-Methoxyphenyl instead of 2,4-dichlorophenyl.
  • Activity :
    • Moderate anti-inflammatory activity (55% inhibition) due to electron-donating methoxy group reducing receptor binding affinity .
    • Enhanced solubility in aqueous media (logP = 1.5) compared to Compound A .

Compound D: 2-{[4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide (AM31)

  • Key difference : 4-Nitrophenyl substitution and hydroxyl group on the triazole-attached aryl.
  • Activity: Potent reverse transcriptase inhibition (Ki = 12 nM vs. Nevirapine’s Ki = 28 nM) due to nitro group’s strong electron-withdrawing effect enhancing hydrogen bonding . No significant anti-exudative activity, highlighting target specificity .

Modifications in the Sulfanyl Linker Region

Compound E : 2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

  • Key difference : Benzothiazole substitution on the acetamide and additional chlorophenyl/methoxyphenyl groups on the triazole.
  • Activity: Broad-spectrum antimicrobial activity (MIC = 4–8 µg/mL against S. aureus and E. Lower anti-inflammatory potency than Compound A, emphasizing divergent structure-activity relationships .

Data Tables

Table 1: Anti-Exudative Activity of Selected Triazole Derivatives

Compound Substituent (Triazole) Acetamide Substituent % Inhibition (10 mg/kg) Reference
Compound A Thiophen-2-yl 2,4-Dichlorophenyl 85%
Compound B Furan-2-yl Phenyl 55%
Compound C 2-Chlorophenyl 3-Methoxyphenyl 58%

Table 2: Enzymatic Inhibition and Antimicrobial Activity

Compound Target Enzyme/Organism IC50/Ki/MIC Reference
Compound A Formalin-induced edema 70% inhibition
Compound D HIV-1 Reverse Transcriptase Ki = 12 nM
Compound E S. aureus MIC = 4 µg/mL

Key Findings and Structure-Activity Relationships (SAR)

Electron-Withdrawing Groups : The 2,4-dichlorophenyl group in Compound A enhances anti-inflammatory activity by stabilizing ligand-receptor interactions through hydrophobic and halogen bonding .

Heterocyclic Influence : Thiophene outperforms furan in anti-exudative models due to higher lipophilicity and sulfur’s polarizability, favoring membrane penetration .

Target Specificity : Nitro and benzothiazole substituents shift activity toward antiviral or antimicrobial targets, underscoring the importance of substituent electronic profiles .

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